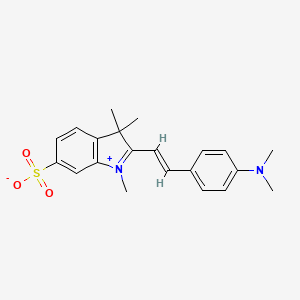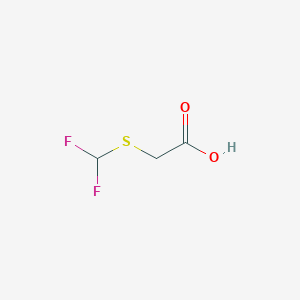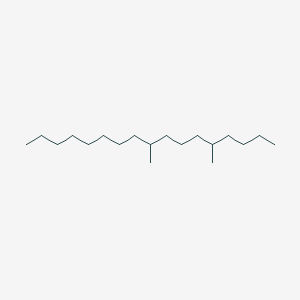
2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine is a synthetic organic compound known for its unique photophysical properties. This compound is part of the styryl dye family, which is widely used in various scientific and industrial applications due to its strong fluorescence and solvatochromic behavior. The compound’s structure includes a dimethylaminostyryl group, a sulfo group, and a trimethylindolium core, which contribute to its distinctive characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine typically involves the condensation of 4-dimethylaminobenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline in the presence of a sulfonating agent. The reaction is carried out under acidic conditions to facilitate the formation of the betaine structure. The process can be summarized as follows:
Condensation Reaction: 4-dimethylaminobenzaldehyde reacts with 1,3,3-trimethyl-2-methyleneindoline.
Sulfonation: The intermediate product is treated with a sulfonating agent, such as sulfuric acid, to introduce the sulfo group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pH, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
化学反应分析
Types of Reactions
2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its fluorescence.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study solvent polarity and microenvironment viscosity.
Biology: Employed in fluorescence microscopy to stain cellular components, such as mitochondria.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The compound exerts its effects primarily through its interaction with light. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence. This process is influenced by the molecular environment, making it a valuable tool for studying various biological and chemical systems. The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can alter the fluorescence properties of the compound.
相似化合物的比较
Similar Compounds
- 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (4-DASPI)
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM)
Uniqueness
2-(4-Dimethylaminostyryl)-6-sulfo-1,3,3-trimethylindolium betaine is unique due to its sulfo group, which enhances its water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biological applications where aqueous solubility is essential.
属性
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethylindol-1-ium-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-21(2)18-12-11-17(27(24,25)26)14-19(18)23(5)20(21)13-8-15-6-9-16(10-7-15)22(3)4/h6-14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCINYYMJADUXGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC=C(C=C3)N(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=CC=C(C=C3)N(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145876.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)



![3-[(Dimethylamino)methyl]-2-hexanone](/img/structure/B1145896.png)
